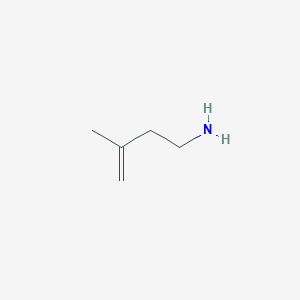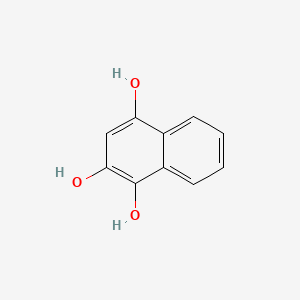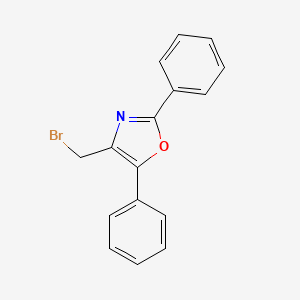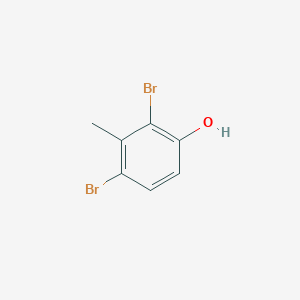
2-(4-Phenoxyphenoxy)propan-1-ol
Descripción general
Descripción
“2-(4-Phenoxyphenoxy)propan-1-ol”, also known as “1-(4-Phenoxyphenoxy)-2-propanol”, is an organic compound . It is a metabolite of Pyriproxyfen, a pyridine-based pesticide used against a variety of arthropoda, particularly to protect cotton crops against whitefly .
Molecular Structure Analysis
The molecular formula of “2-(4-Phenoxyphenoxy)propan-1-ol” is C15H16O3 . Its average mass is 244.286 Da and its monoisotopic mass is 244.109940 Da .Aplicaciones Científicas De Investigación
1. Synthesis and Analysis of 2-(4-Phenoxyphenoxy)propan-1-ol
The compound was prepared from 4-phenoxyphenol and 1,2-epoxypropane, with the reaction influenced by temperature, time, and the dosages of reactants. The yield reached 93.7%, and the product was characterized by HPLC, IR, and 1HNMR methods (Gao Yong-hong, 2005).
2. Advanced Derivative Synthesis and Characterization
Novel derivatives of the compound, aiming at synthesizing metal-free and metallophthalocyanines, were studied. These derivatives showed potential in creating water-soluble products, indicating diverse applications in various solvent conditions. Their synthesis, structural characterization, and behavior in different solvents were thoroughly investigated (Irfan Acar et al., 2012).
Analytical and Biochemical Applications
1. LC-MS/MS Method Development for Quantification
A sensitive method using LC-MS/MS was developed for quantifying aminopropan-2-ol derivatives of the compound, indicating its application in pharmacokinetics and the possibility of tracing and studying its behavior in biological systems (M. Walczak, 2014).
2. Interaction with Biological Models
The compound's derivatives were tested for their toxicity and interaction with various biological models. The study aimed at assessing its safe use in biodiesel quality monitoring, suggesting its potential role in environmental and industrial applications (Bruno Ivo Pelizaro et al., 2019).
Industrial and Environmental Applications
1. Catalysis in Biodiesel Production
The use of propan-2-ol as an acyl acceptor for lipase-catalyzed preparation of biodiesel was explored, indicating the compound's potential role in enhancing biodiesel production efficiency (Mukesh Kumar Modi et al., 2006).
2. Carbon Steel Corrosion Inhibition
Derivatives of the compound were synthesized and tested for their performance in inhibiting carbon steel corrosion. The study indicated the compound's potential as an effective inhibitor, contributing to the protection and longevity of metal structures (G. Gao et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-phenoxyphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-12(11-16)17-14-7-9-15(10-8-14)18-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBKSJXFNNKBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431215 | |
| Record name | 2-(4-phenoxyphenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenoxy)propan-1-ol | |
CAS RN |
134227-44-4 | |
| Record name | 2-(4-phenoxyphenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-phenoxyphenoxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)


![4-imino-1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3046975.png)